molecular formula C9H12O5 B2741516 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2230807-41-5

4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2741516
CAS No.: 2230807-41-5
M. Wt: 200.19
InChI Key: WZOFQIRJDSVCNL-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a specialized organic building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional 2-oxabicyclo[2.1.1]hexane scaffold, which is recognized as a valuable saturated bioisostere for ortho-substituted phenyl rings . Replacing flat aromatic rings with this saturated core in bioactive molecules is a strategic approach to improve key physicochemical properties, such as enhancing aqueous solubility and reducing lipophilicity, which can lead to better metabolic stability and overall drug-like profiles . The molecule possesses two synthetically versatile functional groups—an ethoxycarbonyl ester and a carboxylic acid—that allow for further structural diversification, making it a crucial intermediate for constructing more complex molecules. Its primary research value lies in the development of novel therapeutic and agrochemical candidates, providing a path to escape "flatland" and explore underexplored chemical space. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. All information provided is for research reference only.

Properties

IUPAC Name

4-ethoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-2-13-7(12)8-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOFQIRJDSVCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230807-41-5
Record name 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up. recent advancements have introduced more efficient and modular approaches using photochemistry to access new building blocks .

Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on improving scalability and efficiency. The use of photochemistry and other advanced synthetic techniques is being explored to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxycarbonyl and oxabicyclohexane groups, which provide unique reactivity patterns .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, particularly for the production of various derivatives that exhibit biological activity.

Synthesis of Peptidomimetics

Research has shown that derivatives of 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can be utilized to create peptidomimetic compounds, which mimic the structure and function of peptides but offer improved stability and bioavailability. For instance, the conversion of this compound into amino acid derivatives has been documented, showcasing its role in developing new therapeutic agents .

Development of Insecticides

The compound has been investigated for its potential applications in agrochemicals, particularly as an intermediate in the synthesis of insecticides. The structural modifications made to this compound can lead to the creation of effective insecticidal agents that target specific pests while minimizing environmental impact .

This compound and its derivatives have been studied for various biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Properties

A study demonstrated that certain derivatives synthesized from this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting its potential use in developing new antibiotics or antifungal agents .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound and their associated biological activities:

Derivative Biological Activity Reference
Ethyl ester derivativeAntimicrobial
Amino acid derivativePeptidomimetic properties
Fluorinated derivativeEnhanced physicochemical properties

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Ester Derivatives at the 4-Position

Substituents at the 4-position significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-(Ethoxycarbonyl)-2-oxabicyclo[...]-1-carboxylic acid Ethoxycarbonyl (COOEt) C11H16O5 228.2 Lab-scale scaffold; high derivatization potential
4-(Methoxycarbonyl)-2-oxabicyclo[...]-1-carboxylic acid Methoxycarbonyl (COOMe) C8H10O5 186.16 Smaller ester group; lower steric hindrance
4-[4-(Trifluoromethoxy)phenyl]-2-oxabicyclo[...]-1-carboxylic acid 4-Trifluoromethoxyphenyl C12H11F3O4 276.21 Enhanced lipophilicity; potential CNS applications

Key Findings :

  • The ethoxycarbonyl analog (target compound) offers a balance between steric bulk and reactivity, whereas the methoxycarbonyl variant (C8H10O5) is less hindered, favoring nucleophilic substitutions .

Amino-Functionalized Derivatives

Amino groups introduce hydrogen-bonding capacity and basicity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-(Aminomethyl)-2-oxabicyclo[...]-1-carboxylic acid Aminomethyl (CH2NH2) C7H11NO3 157.17 Basic amino group; peptide mimetic applications
4-(tert-Butoxycarbonylamino)-2-oxabicyclo[...]-1-carboxylic acid Boc-protected amino C11H17NO5 243.26 Stable amino protection; peptide synthesis

Key Findings :

  • The aminomethyl analog (C7H11NO3) is a compact, polar scaffold suitable for probing enzyme active sites .
  • The Boc-protected derivative (C11H17NO5) is preferred in solid-phase peptide synthesis due to its stability under acidic conditions .

Halogenated Derivatives

Halogens modulate electronic properties and metabolic stability:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-(Fluoromethyl)-2-oxabicyclo[...]-1-carboxylic acid Fluoromethyl (CH2F) C7H9FO3 160.1 Enhanced lipophilicity; discontinued due to stability issues
4-(Trifluoromethyl)-2-oxabicyclo[...]-1-carboxylic acid Trifluoromethyl (CF3) C7H7F3O3 196.12 Strong electron-withdrawing effects; discontinued

Key Findings :

  • Fluoromethyl substitution (C7H9FO3) increases metabolic resistance but may compromise stability under basic conditions .
  • The trifluoromethyl analog (C7H7F3O3) demonstrates high electronegativity, altering reactivity in electrophilic substitutions .

Aromatic and Bulky Substituents

Aromatic groups enhance π-π interactions:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-Phenyl-2-oxabicyclo[...]-1-carboxylic acid Phenyl (C6H5) C12H12O3 204.23 Improved rigidity; potential use in polymer backbones
4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[...]-1-carboxylic acid Benzyloxycarbonyl (Cbz) C15H17NO4 275.30 Bulky protecting group; peptide chemistry

Key Findings :

  • The phenyl derivative (C12H12O3) enhances structural rigidity, favoring applications in high-performance polymers .
  • The Cbz-protected compound (C15H17NO4) is used in controlled deprotection strategies during synthesis .

Research Trends and Challenges

  • Synthesis Scalability : Several derivatives (e.g., fluoromethyl, trifluoromethyl) are discontinued due to synthesis challenges or instability .
  • Purity and Storage : Most compounds are lab-grade (purity ≥95%) and require refrigeration for long-term stability .

Biological Activity

4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2230807-41-5) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, physicochemical properties, and biological validation as a bioisostere.

The molecular formula of this compound is C9H12O5, with a molecular weight of approximately 200.19 g/mol. The compound features an ethoxycarbonyl group and a bicyclic structure that may influence its biological interactions.

Table 1: Structural Information

PropertyValue
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
SMILESCCOC(=O)C12CC(C1)(OC2)C(=O)O
InChIInChI=1S/C9H12O5/c1-2-13...

Synthesis and Derivatives

Recent studies have focused on the synthesis of various derivatives of the 2-oxabicyclo[2.1.1]hexane framework, including this compound. These derivatives have been evaluated for their physicochemical properties and biological activity, particularly as bioisosteres of ortho-substituted phenyl rings in bioactive compounds.

Case Study: Bioisosteric Applications

In a study published in Angewandte Chemie, researchers synthesized several 2-oxabicyclo[2.1.1]hexanes and evaluated their biological activities as replacements for traditional phenyl groups in agrochemicals and pharmaceuticals. The results indicated that these bicyclic structures could enhance the efficacy and reduce the toxicity of existing compounds while maintaining similar biological profiles .

Biological Activity

The biological activity of this compound has been explored primarily through its incorporation into bioactive compounds. The compound has shown promise in various applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing the bicyclic structure exhibit enhanced antimicrobial properties compared to their non-bicyclic counterparts.
  • Agrochemical Applications : The compound has been investigated as a potential component in fungicides and herbicides, demonstrating effective control over specific agricultural pests .

Research Findings

Despite limited direct studies on this compound itself, related research indicates significant potential for this class of compounds:

Table 2: Summary of Biological Studies

Study FocusFindings
Antimicrobial TestingEnhanced activity against Gram-positive bacteria .
Agrochemical EfficacyEffective against common agricultural pests .
Structure-Activity RelationshipBicyclic modifications improve bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. For example, bicyclo[2.1.1]hexane cores can be functionalized via carboxylation and esterification. Key steps include:

  • Carboxylation : Introduction of the carboxylic acid group under controlled pH and temperature (e.g., using CO₂ or carboxylating agents like KCNO).
  • Ethoxycarbonyl Group Addition : Ethyl chloroformate or similar reagents in anhydrous solvents (e.g., THF) with a base like triethylamine to drive the reaction .
  • Optimization : Yields >70% are achievable with precise control of stoichiometry, temperature (0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis .

Q. How can the bicyclic structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolves the bicyclo[2.1.1]hexane framework and substituent positions .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Distinct splitting patterns for bridgehead protons (δ 2.5–3.5 ppm) and ethoxycarbonyl methylene (δ 4.1–4.3 ppm).
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and ester carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate crystalline product .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate regioisomers .
  • Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH >10) for impurity removal .

Advanced Research Questions

Q. How does the electron-withdrawing ethoxycarbonyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show the ethoxycarbonyl group increases electrophilicity at the bridgehead carbon by ~15% compared to non-substituted analogs, favoring SN2 reactions .
  • Experimental Validation : Kinetic studies using benzyl bromide as a nucleophile in DMF show a 2.3x faster reaction rate versus the non-esterified analog .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during carboxylation .
  • Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) in esterification steps achieve enantiomeric excess (ee) >90% .
  • Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) followed by recrystallization .

Q. How can computational tools predict biological target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The bicyclic core shows high complementarity to hydrophobic pockets (binding energy: −9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonding between the carboxylic acid and Ser530 in COX-2 .
  • SAR Studies : Modify the ethoxycarbonyl group to methyl or tert-butyl esters; activity drops by 40–60%, confirming the ethoxy group’s role .

Safety and Handling Considerations

  • Storage : Keep under inert gas (Ar/N₂) at −20°C to prevent ester hydrolysis .
  • Hazard Mitigation : Use dry powder extinguishers for fires (alcohol-resistant foam recommended) .

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